molecular formula C7H2BrF4N3 B1487240 5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine CAS No. 2231673-45-1

5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Cat. No.: B1487240
CAS No.: 2231673-45-1
M. Wt: 284.01 g/mol
InChI Key: RQHXXCLRMVAHQY-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine features a pyridine heterocycle as the central scaffold, with strategic substitution patterns that influence both its electronic properties and conformational behavior. The pyridine ring bears a bromine atom at the 5-position and a fluorine atom at the 3-position, while the 2-position is occupied by the 3-(trifluoromethyl)-3H-diazirin-3-yl substituent. This substitution pattern creates a highly functionalized aromatic system with distinct electronic characteristics. The diazirine moiety, characterized by its strained three-membered ring containing two nitrogen atoms, contributes significantly to the overall molecular geometry and reactivity profile.

The compound exists with the International Union of Pure and Applied Chemistry name this compound, and its canonical Simplified Molecular Input Line Entry System notation is represented as FC(F)(F)C1(N=N1)C1=NC=C(Br)C=C1F. The InChI identifier InChI=1S/C7H2BrF4N3/c8-3-1-4(9)5(13-2-3)6(14-15-6)7(10,11)12/h1-2H provides additional structural information regarding the connectivity and stereochemistry of the molecule. The presence of multiple fluorine atoms, totaling four within the molecular structure, creates a highly electronegative environment that substantially affects the compound's physicochemical properties.

Crystallographic analysis of related diazirine compounds has revealed important structural features that likely apply to this molecule. The diazirine ring system typically exhibits a planar or near-planar geometry, with the carbon-nitrogen bond lengths being characteristic of the strained cyclic structure. The three-membered ring geometry imposes significant ring strain, which contributes to the photochemical reactivity of the molecule. The trifluoromethyl group attached to the diazirine carbon adopts a configuration that minimizes steric interactions while maximizing electronic stabilization through the electron-withdrawing effect of the fluorine atoms.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound provides crucial insights into its molecular structure and electronic properties. Nuclear Magnetic Resonance spectroscopy, particularly Fluorine-19 Nuclear Magnetic Resonance, serves as a powerful tool for analyzing this fluorine-rich compound. The presence of four fluorine atoms in distinct chemical environments generates characteristic resonances that can be used to confirm structural identity and monitor chemical transformations. The trifluoromethyl group typically produces a distinctive signal in the Fluorine-19 spectrum, while the fluorine substituent on the pyridine ring appears at a different chemical shift due to its aromatic environment.

Studies on related 3-trifluoromethyl-3-aryldiazirine compounds have demonstrated the utility of Fluorine-19 Nuclear Magnetic Resonance for monitoring photochemical reactions and stability assessments. In deuterated methanol solutions, these compounds exhibit characteristic spectral patterns that allow for quantitative analysis of photodecomposition processes. The Fluorine-19 Nuclear Magnetic Resonance technique has proven particularly valuable for tracking the formation of methanol insertion products following carbene generation, providing mechanistic insights into the photochemical behavior of diazirine derivatives.

Fourier Transform Infrared spectroscopy reveals important vibrational characteristics of the compound, particularly regarding the diazirine ring system and the various substituents. The nitrogen-nitrogen double bond in the diazirine ring typically exhibits absorption in the region around 1600 wavenumbers, which distinguishes it from linear diazo compounds. This absorption pattern is consistent with the cyclic nature of the diazirine structure and provides a diagnostic feature for confirming the presence of the three-membered ring system. The carbon-fluorine stretching vibrations, arising from both the trifluoromethyl group and the pyridine-bound fluorine, contribute additional characteristic absorption bands in the infrared spectrum.

The aromatic carbon-hydrogen stretching vibrations from the pyridine ring appear in the expected region around 3000-3100 wavenumbers, while the carbon-carbon and carbon-nitrogen stretching modes of the aromatic system contribute to the fingerprint region of the spectrum. The bromine substituent influences the vibrational modes through its mass effect and electronic properties, leading to subtle shifts in the aromatic vibrational frequencies compared to unsubstituted pyridine derivatives.

Spectroscopic Method Key Observation Chemical Shift/Frequency Reference
Fluorine-19 Nuclear Magnetic Resonance Trifluoromethyl group Characteristic CF₃ signal
Fluorine-19 Nuclear Magnetic Resonance Pyridine fluorine Aromatic F environment
Fourier Transform Infrared Nitrogen-nitrogen stretch ~1600 cm⁻¹
Fourier Transform Infrared Carbon-hydrogen stretch 3000-3100 cm⁻¹

X-ray Diffraction Studies and Conformational Analysis

X-ray diffraction analysis provides detailed information about the three-dimensional structure and conformational preferences of this compound. While specific crystallographic data for this exact compound may be limited, related diazirine derivatives have been extensively studied using diffraction techniques, providing valuable insights into the structural characteristics of this class of molecules. The diazirine ring system consistently exhibits a planar geometry with bond angles that reflect the significant ring strain inherent in the three-membered heterocycle.

Conformational analysis of similar compounds reveals that the orientation of the trifluoromethyl group relative to the diazirine ring and the pyridine system plays a crucial role in determining the overall molecular geometry. The electron-withdrawing nature of the fluorine atoms influences the electronic distribution throughout the molecule, affecting both the bond lengths and angles within the structure. The presence of multiple electronegative substituents creates a complex electrostatic environment that influences intermolecular interactions in the solid state.

The substitution pattern on the pyridine ring, with bromine at the 5-position and fluorine at the 3-position, creates an asymmetric distribution of electron density that affects the molecular packing in crystalline form. The large bromine atom introduces steric considerations that influence the preferred conformations and crystal packing arrangements. The combination of halogen bonding interactions, involving both the bromine and fluorine atoms, contributes to the stability of the crystal lattice and determines the overall solid-state structure.

Computational Modeling of Electronic Structure

Computational modeling approaches provide comprehensive insights into the electronic structure and properties of this compound through quantum chemical calculations. Density Functional Theory methods have proven particularly effective for studying diazirine compounds, providing accurate predictions of molecular geometries, electronic properties, and spectroscopic characteristics. The computational investigation of related diazirine isomers has revealed important trends in relative stability and electronic structure that are applicable to understanding this specific compound.

Coupled Cluster theory calculations, including singles and doubles with perturbative triples corrections, have been employed to obtain high-accuracy energetic and structural data for diazirine derivatives. These high-level calculations provide reliable predictions of bond lengths, bond angles, and conformational preferences that complement experimental observations. The computational results consistently demonstrate the planar nature of the diazirine ring system and the significant influence of substituents on the overall molecular geometry.

The electronic structure of the compound is characterized by the presence of multiple electronegative atoms that create regions of high electron density and influence the molecular electrostatic potential surface. The trifluoromethyl group acts as a strong electron-withdrawing substituent, affecting the electron distribution throughout the molecule and influencing both the chemical reactivity and photochemical properties. The nitrogen-nitrogen double bond in the diazirine ring contributes significantly to the frontier molecular orbital characteristics, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels.

Natural Bond Orbital analysis provides detailed information about the electronic structure and bonding characteristics of the molecule. This computational approach reveals the nature of the chemical bonds, the extent of electron delocalization, and the contributions of different atomic orbitals to the overall molecular orbitals. The analysis of diazirine compounds typically shows significant participation of nitrogen lone pairs in the molecular orbital structure, contributing to the unique electronic properties of these heterocyclic systems.

Computational Method Property Calculated Key Finding Reference
Density Functional Theory Molecular geometry Planar diazirine ring
Coupled Cluster theory Bond lengths Accurate structural parameters
Natural Bond Orbital Electronic structure Nitrogen orbital participation
Time-Dependent Density Functional Theory Absorption spectra Electronic transitions

Properties

IUPAC Name

5-bromo-3-fluoro-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4N3/c8-3-1-4(9)5(13-2-3)6(14-15-6)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHXXCLRMVAHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C2(N=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Halogenated Pyridine Precursors

A key step is the synthesis of halogenated pyridine intermediates such as 5-bromo-2-methyl-3-(trifluoromethyl)pyridine , which serves as a precursor for further functionalization.

  • The patented synthetic method (CN109232399B) describes a four-step reaction sequence starting from 2-chloro-3-trifluoromethyl-5-nitropyridine and diethyl malonate (Table 1).
  • The process involves:
    • Nucleophilic substitution of diethyl malonate anion on the chloropyridine at low temperature (0°C to 25°C) to form a malonate intermediate.
    • Hydrolysis and decarboxylation to yield 2-methyl-5-nitro-3-(trifluoromethyl)pyridine.
    • Reduction of the nitro group to an amine.
    • Sandmeyer-type bromination using copper bromide and tert-butyl nitrite to introduce the bromine at the 5-position.

Table 1: Optimization of Hydrolysis Step for Compound 2

Example HCl Concentration Temperature (°C) Reaction Time (h) Yield (%)
6 6N 100 24 76.6
7 2N 80 24 30
8 2N 100 24 45
9 8N 100 24 58
  • The optimized conditions use 6N HCl at 100°C for 24 hours, yielding 76.6% of the hydrolyzed product, which is critical for high overall yield.

Introduction of the Trifluoromethyl Diazirine Group

The diazirine moiety is introduced through a multistep process involving:

  • Protection of hydroxyl groups on pyridine methanol derivatives with silyl protecting groups (e.g., tert-butyldimethylsilyl or tert-butyldiphenylsilyl chloride).
  • Conversion of the protected pyridinyl methanol to trifluoromethyl diazirine derivatives via reaction with hydroxylamine derivatives and subsequent cyclization.
  • Deprotection using tetrabutylammonium fluoride (TBAF) to yield the free diazirine-substituted pyridine.

A representative procedure includes:

  • Bubbling ammonia gas into a solution of a silyl-protected intermediate at low temperature (-50°C) to form the diaziridine intermediate.
  • Oxidation and cyclization steps to form the diazirine ring.
  • Final deprotection with TBAF in THF at 0°C to yield 5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridin-2-yl)methanol, which can be further functionalized to introduce bromine and fluorine substituents.

Halogenation and Fluorination

  • Bromination is achieved via copper-mediated Sandmeyer reactions, converting amino groups on the pyridine ring to bromine.
  • Fluorination at the 3-position is typically introduced on the pyridine ring prior to diazirine installation or via selective halogen exchange reactions.
  • The combined substitution pattern (5-bromo, 3-fluoro) is carefully controlled by choice of starting materials and reaction conditions.

Reaction Conditions and Yields

The synthetic route is characterized by:

  • Use of organic solvents such as tetrahydrofuran (THF), ethanol, and dichloromethane.
  • Temperature control ranging from -50°C (for diazirine formation) to reflux conditions (~100°C) for hydrolysis and substitution reactions.
  • Use of bases (e.g., sodium hydride, potassium carbonate) for deprotonation.
  • Yields vary by step, with overall yields for key intermediates ranging from 30% to over 75% depending on conditions.

Summary Table of Preparation Steps

Step Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield (%) Notes
1 2-chloro-3-trifluoromethyl-5-nitropyridine Diethyl malonate, NaH, THF, 0-25°C, 16-24 h Dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate ~140% (crude) Nucleophilic substitution
2 Compound 2 Concentrated HCl (6N), reflux 100°C, 24 h 2-methyl-5-nitro-3-(trifluoromethyl)pyridine 76.6 Hydrolysis and decarboxylation
3 Compound 3 (nitro derivative) Reduction (various methods) 6-methyl-5-(trifluoromethyl)pyridin-3-amine Not specified Amino intermediate
4 Compound 4 (amine) CuBr2, tert-butyl nitrite, RT, 2 h 5-bromo-2-methyl-3-(trifluoromethyl)pyridine 34.6 Sandmeyer bromination
5 Protected pyridinyl methanol Hydroxylamine hydrochloride, sodium acetate, ethanol, reflux Diazirine intermediate Not specified Diazirine ring formation
6 Diazirine intermediate TBAF in THF, 0°C, 1 h 5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridin-2-yl)methanol Not specified Deprotection
7 Final functionalization Fluorination, bromination as needed 5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine Not specified Final target compound

Research Findings and Considerations

  • The synthetic route is modular, allowing for variation in halogen substituents.
  • The diazirine group requires careful handling due to its photoreactivity and sensitivity.
  • Optimization of reaction parameters such as acid concentration, temperature, and reaction time significantly affects yields.
  • The use of silyl protecting groups is critical for the stability of intermediates during diazirine formation.
  • The overall process is scalable, with reported methods suitable for multi-gram synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN3) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry for its ability to form covalent bonds with proteins and other biomolecules. This property is crucial for:

  • Studying Protein Interactions : The compound enables selective labeling of proteins under mild conditions, facilitating the identification and characterization of protein partners in various biological systems.

Biochemical Research

In biochemical research, the compound serves as a tool for:

  • Targeting Specific Proteins : Its diazirine moiety allows for photoreactive labeling, which is essential for understanding complex protein interactions and functions in living organisms .

Materials Science

The unique reactivity of this compound extends to materials science:

  • Development of Novel Materials : Its ability to form stable bonds with various substrates makes it useful in synthesizing new materials with tailored properties.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Protein Interaction Studies

A study demonstrated that this compound could effectively label target proteins in a cellular environment. Researchers utilized this labeling technique to map protein interactions within cancer cells, providing insights into potential therapeutic targets.

Case Study 2: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. In vitro tests showed that these compounds could inhibit the growth of various cancer cell lines, suggesting their potential utility in cancer therapy .

Mechanism of Action

The mechanism by which 5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary, but the compound's fluorine atoms often play a crucial role in enhancing its activity.

Comparison with Similar Compounds

Isomeric Derivatives

  • 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine ():
    This positional isomer swaps bromo and fluoro substituents. The altered steric and electronic environments may affect photolysis rates or regioselectivity in reactions. For instance, bromo at position 3 could hinder access to the diazirine group, reducing carbene insertion efficiency compared to the target compound.

Diazirine-Containing Pyridines

  • 3-Chloro-5-(trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine (): Molecular Formula: C₈H₂ClF₆N₃ vs. Target (C₉H₄BrF₄N₃). Molecular Weight: 289.57 vs. ~308.0 (estimated for target).

Non-Diazirine Analogs

  • 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine ():
    Replaces the diazirine group with CF₃. Lacks photolability, rendering it unsuitable for photoaffinity labeling. The absence of diazirine simplifies synthesis but eliminates carbene-mediated reactivity.
  • 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (): Molecular Formula: C₇H₅BrF₃NO vs. Target (C₉H₄BrF₄N₃). Substituent Effects: Methoxy (electron-donating) vs. diazirine (electron-withdrawing). This alters electronic properties, reducing ring activation for electrophilic substitution.

Key Property Comparison Table

Compound Name Diazirine Present? Substituents (Positions) Molecular Weight Key Properties
Target Compound Yes Br (5), F (3), Diazirine (2) ~308.0 Photolabile, carbene generation, stable in acid/base
3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine (Isomer) Yes Br (3), F (5), Diazirine (2) ~308.0 Altered steric effects may reduce carbene accessibility
3-Chloro-5-(trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine Yes Cl (3), CF₃ (5), Diazirine (2) 289.57 Dual CF₃ groups enhance electron withdrawal; lower reactivity in substitution
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine No Br (5), F (3), CF₃ (2) ~239.9 Non-photolabile; suited for halogenation or coupling reactions
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine No Br (5), OMe (2), CF₃ (3) 256.02 Electron-rich ring; limited applications in photochemical probes

Biological Activity

5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is a synthetic organic compound notable for its unique structural features and biological activity. With a molecular formula of C7H2BrF3N3C_7H_2BrF_3N_3, it incorporates a pyridine ring, bromine and fluorine substituents, and a trifluoromethyl diazirine moiety, which contributes to its reactivity and potential applications in biochemical research.

The biological activity of this compound primarily stems from its ability to form covalent bonds with proteins and other biomolecules. This property is particularly advantageous in proteomics, where it can be utilized to study protein interactions and functions. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving cellular uptake and bioavailability, making it suitable for various biochemical applications.

Applications in Biochemical Research

  • Protein Interaction Studies : The compound facilitates selective labeling of proteins under mild conditions, aiding in the identification and characterization of protein partners within biological systems.
  • Covalent Modification : Its ability to covalently modify target proteins allows researchers to explore protein dynamics and functions more effectively.
  • Potential Therapeutic Uses : Due to its unique reactivity, it may serve as a lead compound in drug discovery, particularly for targeting specific protein interactions involved in disease mechanisms.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Aspects
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcoholBenzyl alcohol with diazirineAlcohol functional group enhances solubility
3-(Phenyl)-3-(trifluoromethyl)-3H-diazirinePhenyl substitution on diazirineLacks pyridine ring
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acidBenzoic acid derivativeCarboxylic acid adds polarity

The presence of both bromine and fluorine substituents in the pyridine ring, along with the trifluoromethyl diazirine moiety, distinguishes this compound from others, providing distinct reactivity and application potential.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • Protein Labeling : In a study focused on protein interaction mapping, this compound was employed to successfully label target proteins without disrupting their native conformations. This facilitated the identification of novel protein-protein interactions crucial for cellular signaling pathways.
  • Antimicrobial Activity : Preliminary investigations into its antimicrobial properties revealed that derivatives of this compound exhibited significant activity against drug-resistant bacterial strains, suggesting potential therapeutic applications in combating infections .

Q & A

Basic: What are optimized synthetic routes for 5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine?

Methodological Answer:
A copper-mediated coupling reaction under inert atmosphere is a foundational approach. For example, a similar compound, 5-bromo-3-fluoro-2-(trifluoromethyl)pyridine, was synthesized using CuI (7 eq.) and methyl 2,2-difluoro-2-fluorosulfonyl-acetate in DMF at 60°C for 12 hours . Key considerations include:

  • Catalyst loading : Higher CuI ratios improve trifluoromethyl group incorporation.
  • Temperature control : Maintain 60°C to balance reaction rate and side-product formation.
  • Solvent purity : Anhydrous DMF minimizes hydrolysis of intermediates.

Table 1: Example Reaction Parameters

ParameterCondition
CatalystCuI (7 eq.)
SolventDMF
Temperature60°C
AtmosphereN₂ or Ar
Reaction Time12 hours

Basic: How to characterize this compound’s structural and electronic properties?

Methodological Answer:
Combine multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and electronic environments. For instance:

  • ¹⁹F NMR identifies trifluoromethyl and fluorine substituents.
  • X-ray crystallography resolves stereoelectronic effects of the diazirinyl group (if crystals are obtainable).
  • High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.

Note : Diazirine ring stability under irradiation should be assessed via UV-vis spectroscopy to confirm photochemical utility .

Advanced: How does the diazirinyl group affect photochemical crosslinking efficiency in probe design?

Methodological Answer:
The diazirinyl group enables photoaffinity labeling via carbene intermediates upon UV irradiation (~350 nm). Key experimental design factors:

  • Irradiation wavelength : Optimize between 320–365 nm to balance activation and sample degradation.
  • Quenching methods : Use radical scavengers (e.g., β-mercaptoethanol) post-irradiation to stabilize reactive intermediates.
  • Control experiments : Include non-irradiated samples and competitive inhibitors to validate specificity .

Table 2: Photochemical Parameters

ParameterRecommendation
Wavelength350 nm
Duration5–15 minutes
Temperature4°C (to reduce background reactivity)

Advanced: What strategies address instability during storage and handling?

Methodological Answer:

  • Storage : Keep at –20°C under inert gas (Ar) to prevent diazirine ring decomposition.
  • Light exposure : Use amber vials to avoid premature activation.
  • Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products.

Basic: How to resolve impurities from synthetic byproducts?

Methodological Answer:

  • Flash chromatography : Use silica gel with hexane/ethyl acetate (gradient elution) to separate bromo- and fluoro-substituted isomers.
  • Recrystallization : Ethanol/water mixtures effectively purify crystalline intermediates.
  • TLC validation : Monitor reaction progress with UV-active spots (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

Advanced: How to design SAR studies using this compound as a pharmacophore?

Methodological Answer:

  • Analog synthesis : Replace the bromo group with iodine or methyl to study steric effects.
  • Biological assays : Pair with fluorescence polarization or SPR to measure binding affinity post-photoactivation.
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict carbene reactivity and target interaction hotspots .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods for CuI and DMF handling due to toxicity .
  • First aid : Immediate rinsing with water for skin/eye contact; inhalation requires fresh air and medical consultation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

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